Ivacaftor-d9

説明

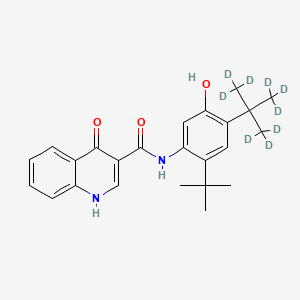

Structure

3D Structure

特性

IUPAC Name |

N-[2-tert-butyl-4-[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]-5-hydroxyphenyl]-4-oxo-1H-quinoline-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H28N2O3/c1-23(2,3)16-11-17(24(4,5)6)20(27)12-19(16)26-22(29)15-13-25-18-10-8-7-9-14(18)21(15)28/h7-13,27H,1-6H3,(H,25,28)(H,26,29)/i4D3,5D3,6D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PURKAOJPTOLRMP-ASMGOKTBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=C(C=C1NC(=O)C2=CNC3=CC=CC=C3C2=O)O)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(C1=C(C=C(C(=C1)C(C)(C)C)NC(=O)C2=CNC3=CC=CC=C3C2=O)O)(C([2H])([2H])[2H])C([2H])([2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H28N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1413431-07-8 | |

| Record name | Deutivacaftor [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1413431078 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Deutivacaftor | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15141 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | DEUTIVACAFTOR | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SHA6U5FJZL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

what is the mechanism of action of Ivacaftor-d9

An In-depth Technical Guide on the Core Mechanism of Action of Ivacaftor-d9

Introduction

This compound (also known as CTP-656 or deutivacaftor) is a precision-deuterated analog of Ivacaftor, a landmark therapeutic agent for the treatment of cystic fibrosis (CF). While Ivacaftor marked a significant advancement by targeting the underlying protein defect in CF, this compound was engineered to enhance the pharmacokinetic properties of the parent drug. This guide provides a detailed technical examination of the mechanism of action of this compound, differentiating its direct effects on the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein from the metabolic advantages conferred by deuteration.

The CFTR Protein and Cystic Fibrosis

The CFTR protein is an ion channel located on the surface of epithelial cells in various organs, including the lungs, pancreas, and sweat glands.[1][2] It is a member of the ATP-binding cassette (ABC) transporter superfamily, uniquely functioning as an ATP-gated chloride and bicarbonate channel.[3][4] The protein structure consists of five domains: two transmembrane domains (TMDs), two nucleotide-binding domains (NBDs), and a regulatory (R) domain.[1][3] The normal function of CFTR is crucial for maintaining the balance of salt and water on epithelial surfaces.[2]

Mutations in the CFTR gene lead to the production of a dysfunctional protein, causing cystic fibrosis.[1] Certain mutations, known as "gating mutations" (e.g., G551D), result in a CFTR protein that reaches the cell surface but has a severely reduced probability of opening, thus impairing ion transport.[5][6] This leads to the buildup of thick, sticky mucus, which is characteristic of the disease.[6]

Core Mechanism of Action: CFTR Potentiation

The fundamental mechanism of action of this compound at the molecular level is identical to that of its non-deuterated counterpart, Ivacaftor. Both molecules function as CFTR potentiators .

A potentiator is a type of CFTR modulator that increases the channel's open probability (or gating), thereby enhancing the transport of chloride ions through the channel pore.[5][7][8] Ivacaftor binds directly to the CFTR protein at an allosteric site, which is separate from the ATP-binding sites.[9][10] This binding induces a conformational change that stabilizes the open state of the channel, allowing for increased chloride efflux.[5][11] This action is dependent on the CFTR protein being phosphorylated by Protein Kinase A (PKA) but can promote channel opening in an ATP-independent manner, suggesting it decouples the gating cycle from ATP hydrolysis.[10][11]

Cryo-electron microscopy and biochemical studies have identified the binding site for Ivacaftor at the protein-lipid interface, within a cleft formed by transmembrane helices 4, 5, and 8.[9][12] Further studies using photoactivatable probes have also implicated the fourth cytosolic loop (ICL4) as a key binding region.[13][14]

The in vitro pharmacological potency of this compound is equivalent to that of Ivacaftor, demonstrating that deuteration does not alter the drug's direct interaction with the CFTR protein.[15][16]

Caption: CFTR Potentiation by this compound.

The Role of Deuteration: Modifying Pharmacokinetics

The key difference between Ivacaftor and this compound lies in the latter's improved metabolic profile, a direct result of deuteration. Deuteration is the process of replacing one or more hydrogen atoms in a molecule with deuterium, a stable, non-radioactive isotope of hydrogen.[17]

The Kinetic Isotope Effect

Deuterium's nucleus contains a neutron in addition to a proton, making it twice as heavy as hydrogen. This increased mass results in a stronger carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond.[17][] Many drug metabolism processes, particularly those mediated by cytochrome P450 (CYP) enzymes, involve the breaking of C-H bonds as a rate-limiting step.[] Due to the higher energy required to break the C-D bond, deuterated compounds are often metabolized more slowly.[17] This phenomenon is known as the kinetic isotope effect .[]

Metabolism of Ivacaftor and this compound

Ivacaftor is extensively metabolized in humans, primarily by the CYP3A enzyme system.[5][7] This metabolism produces two major metabolites: M1 (hydroxymethyl-ivacaftor) and M6 (ivacaftor-carboxylate).[5][7] While M1 is considered pharmacologically active (with about one-sixth the potency of Ivacaftor), M6 is considered inactive.[5][7]

In this compound, nine hydrogen atoms on the two tert-butyl groups have been replaced with deuterium. These positions are known sites of metabolic oxidation. By strengthening these bonds, deuteration significantly slows down the rate of CYP3A-mediated metabolism.[15][19] This leads to:

-

Reduced formation of metabolites.

-

Increased plasma concentration (exposure) of the parent drug. [15]

-

A longer terminal half-life. [15]

The practical clinical benefit of this altered pharmacokinetic profile is the potential for once-daily dosing, as opposed to the twice-daily regimen required for Ivacaftor, which may improve patient adherence.[15][16]

Caption: Metabolic advantage of this compound.

Quantitative Data Summary

The following tables summarize the key quantitative data comparing this compound with Ivacaftor.

Table 1: In Vitro Potency and Metabolic Stability

| Parameter | This compound (CTP-656) | Ivacaftor | Reference(s) |

| CFTR Potentiation (EC₅₀) | 255 nM | Similar to d9 | [20][21] |

| In Vitro Half-life (t₁/₂)¹ | ~55% increase vs. Ivacaftor | Baseline | [19] |

| Deuterium Isotope Effect (DV/K)² | 2.2 | N/A | [15][16] |

| ¹ As measured in human CYP3A4 Supersomes assay. | |||

| ² For cytochrome P450-mediated oxidation. |

Table 2: Preclinical Pharmacokinetic Parameters (Single Oral Dose)

| Species (Dose) | Parameter | This compound (CTP-656) | Ivacaftor | Reference(s) |

| Rat (10 mg/kg) | Cₘₐₓ (ng/mL) | 1970 | ~1713 | [20][22] |

| AUC₀₋₂₄ (hrng/mL) | 24,260 | ~22,177 | [20][22] | |

| t₁/₂ (hours) | 13.9 | ~12 | [7][20] | |

| Dog (3 mg/kg) | Cₘₐₓ (ng/mL) | 3643 | ~3342 | [20][22] |

| AUC₀₋₂₄ (hrng/mL) | 49,782 | ~38,002 | [20][22] | |

| t₁/₂ (hours) | 22.8 | ~18.5 | [20][22] |

Key Experimental Protocols

In Vitro CFTR Potentiation Assay

-

Objective: To determine the potency (EC₅₀) of the compound in activating mutant CFTR channels.

-

Methodology:

-

Cell Culture: Human Bronchial Epithelial (HBE) cells expressing a specific CFTR mutation (e.g., G551D/F508del) are cultured on permeable supports.

-

Assay: A common method is the Ussing chamber assay, which measures the short-circuit current (Isc) as an indicator of transepithelial ion transport.

-

Procedure: The cells are mounted in the Ussing chamber. A chloride gradient is established, and the CFTR channels are activated with a phosphodiesterase inhibitor (e.g., forskolin).

-

Measurement: The compound (this compound) is added at various concentrations, and the change in Isc is measured.

-

Analysis: The data is plotted to generate a dose-response curve, from which the EC₅₀ value is calculated.

-

In Vitro Metabolic Stability Assay

-

Objective: To assess the rate at which the compound is metabolized by liver enzymes.

-

Methodology:

-

System: Human CYP3A4 Supersomes™ (microsomes from insect cells overexpressing a single human CYP enzyme) are used to specifically assess metabolism by CYP3A4.[19]

-

Incubation: The test compound (e.g., this compound at 1 µM) is incubated with the Supersomes (e.g., 50 pmol/mL) and an NADPH-regenerating system at 37°C.[19]

-

Sampling: Aliquots are removed at multiple time points (e.g., 0, 5, 10, 20, 30 minutes). The reaction is quenched by adding a solvent like acetonitrile.

-

Quantification: The concentration of the remaining parent compound in each sample is measured using Liquid Chromatography with Tandem Mass Spectrometry (LC/MS-MS).[19]

-

Analysis: The natural log of the percentage of parent compound remaining is plotted against time. The slope of this line is used to calculate the in vitro half-life (t₁/₂).

-

In Vivo Pharmacokinetic (PK) Study

-

Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) profile of the drug in a living organism.

-

Methodology:

-

Animal Model: Male Sprague-Dawley rats or Beagle dogs are commonly used.[19][20]

-

Administration: A single dose of the compound is administered via oral gavage as a solution (e.g., in PEG400).[19]

-

Blood Sampling: Blood samples are collected from the animals at predetermined time points (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48, 72 hours) into tubes containing an anticoagulant.

-

Sample Processing: Plasma is separated by centrifugation.

-

Quantification: The concentration of the parent drug and its major metabolites in the plasma samples is determined using a validated LC/MS-MS method.[19]

-

Analysis: Pharmacokinetic parameters such as Cₘₐₓ (maximum concentration), Tₘₐₓ (time to reach Cₘₐₓ), AUC (area under the concentration-time curve), and t₁/₂ (elimination half-life) are calculated using specialized software (e.g., WinNonlin®).[19]

-

Caption: Workflow for preclinical evaluation of this compound.

Conclusion

The mechanism of action of this compound is twofold. Its core pharmacological action is identical to that of Ivacaftor: it directly binds to and potentiates the CFTR protein, increasing the channel's open probability to restore chloride ion flow. The innovation of this compound lies in its chemical modification. The site-specific replacement of hydrogen with deuterium leverages the kinetic isotope effect to slow the rate of CYP3A-mediated metabolism. This results in an improved pharmacokinetic profile, characterized by a longer half-life and greater drug exposure, without compromising the drug's potency at its molecular target. This strategic deuteration offers the potential for a more convenient dosing regimen, representing a valuable refinement in the therapeutic management of cystic fibrosis.

References

- 1. hopkinscf.org [hopkinscf.org]

- 2. cff.org [cff.org]

- 3. Structure and function of the CFTR chloride channel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. respiratorygenetherapy.org.uk [respiratorygenetherapy.org.uk]

- 5. Ivacaftor - Wikipedia [en.wikipedia.org]

- 6. Ivacaftor: A Novel Gene-Based Therapeutic Approach for Cystic Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. go.drugbank.com [go.drugbank.com]

- 8. Elexacaftor-Tezacaftor-Ivacaftor: The First Triple-Combination Cystic Fibrosis Transmembrane Conductance Regulator Modulating Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. mdpi.com [mdpi.com]

- 11. PharmGKB summary: ivacaftor pathway, pharmacokinetics/pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Identification of binding sites for ivacaftor on the cystic fibrosis transmembrane conductance regulator - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Identification of binding sites for ivacaftor on the cystic fibrosis transmembrane conductance regulator - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Altering Metabolic Profiles of Drugs by Precision Deuteration 2: Discovery of a Deuterated Analog of Ivacaftor with Differentiated Pharmacokinetics for Clinical Development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. What Are Deuterated Drugs? Everything You Need to Know About Deuterated Compounds [simsonpharma.com]

- 19. ptacts.uspto.gov [ptacts.uspto.gov]

- 20. medchemexpress.com [medchemexpress.com]

- 21. This compound|1413431-07-8|COA [dcchemicals.com]

- 22. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis and Characterization of Deuterated Ivacaftor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of deuterated Ivacaftor, a cystic fibrosis transmembrane conductance regulator (CFTR) potentiator. By strategically replacing hydrogen atoms with deuterium, the metabolic profile of Ivacaftor is enhanced, offering potential for improved pharmacokinetic properties. This document details the synthetic pathways, experimental protocols, and characterization data for deuterated Ivacaftor analogs, with a focus on d9-Ivacaftor (also known as CTP-656 or Deutivacaftor).

Introduction: The Rationale for Deuteration

Ivacaftor is a groundbreaking therapy for cystic fibrosis (CF) patients with specific gating mutations in the CFTR protein.[1][2] It functions by increasing the probability that the defective CFTR channel is open, thereby facilitating chloride ion transport.[3] However, Ivacaftor undergoes extensive metabolism in humans, primarily mediated by the cytochrome P450 enzyme CYP3A4.[4][5] This rapid metabolism necessitates twice-daily dosing to maintain therapeutic concentrations.

Deuteration, the substitution of hydrogen with its stable, non-radioactive isotope deuterium, can slow down the rate of metabolism.[6] The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, making it more resistant to enzymatic cleavage.[3] By selectively deuterating the sites on the Ivacaftor molecule that are most susceptible to metabolic attack, the drug's half-life can be extended, potentially leading to a once-daily dosing regimen and a more consistent therapeutic effect.[1][3]

Synthesis of Deuterated Ivacaftor (d9-Ivacaftor)

The synthesis of d9-Ivacaftor with high isotopic purity has been achieved through various synthetic routes. A particularly efficient method involves the generation of a transient o-quinone methide intermediate, which significantly reduces the cost by minimizing the number of required deuterated starting materials.[7]

A general synthetic approach involves the coupling of two key intermediates: a deuterated aminophenol derivative and a quinoline carboxylic acid moiety.

Key Synthetic Intermediates

The synthesis of d9-Ivacaftor can be conceptually divided into the preparation of two main fragments:

-

Fragment A: 4-oxo-1,4-dihydroquinoline-3-carboxylic acid

-

Fragment B (Deuterated): 5-amino-2,4-di-(tert-butyl-d9)-phenol

The deuteration is introduced in Fragment B. An efficient synthesis of a key precursor to Fragment B, d9-4-tert-butylphenol, utilizes an o-quinone methide strategy. This approach starts with a non-deuterated phenol derivative and introduces the deuterated tert-butyl group using deuterated methylmagnesium iodide (CD3MgI).[7]

General Synthetic Pathway

The final step in the synthesis of d9-Ivacaftor is the amide coupling of the two fragments.

Caption: General Synthetic Pathway for d9-Ivacaftor.

Experimental Protocols

While detailed, step-by-step industrial synthesis protocols are proprietary, the following outlines the general procedures based on available literature.

Synthesis of Deuterated Aminophenol Fragment (Illustrative)

A cost-effective method for producing the deuterated tert-butyl phenol intermediate involves the in-situ generation and capture of an o-quinone methide.[7]

-

Protection: A suitable phenol is protected, for example, as a methyl carbonate.

-

Generation of o-Quinone Methide: The protected phenol is treated with a base to generate the transient o-quinone methide intermediate.

-

Deuterated Grignard Addition: The o-quinone methide is trapped in situ with a deuterated Grignard reagent, such as methyl-d3-magnesium iodide (CD3MgI), to introduce the d9-tert-butyl group.

-

Deprotection and Further Functionalization: The protecting group is removed, and subsequent nitration and reduction steps yield the desired deuterated aminophenol (Fragment B).

Amide Coupling Reaction

-

Activation: 4-oxo-1,4-dihydroquinoline-3-carboxylic acid (Fragment A) is activated using a peptide coupling reagent such as HATU (N,N,N',N'-tetramethyl-O-(7-azabenzotriazol-1-yl)uronium hexafluorophosphate).[4]

-

Coupling: The activated acid is then reacted with the deuterated aminophenol (Fragment B) in the presence of a non-nucleophilic base like DIEA (N,N'-diisopropylethylamine).[4]

-

Purification: The resulting crude d9-Ivacaftor is purified using standard techniques such as column chromatography or recrystallization to yield the final product with high purity.

Characterization of Deuterated Ivacaftor

The characterization of deuterated Ivacaftor is crucial to confirm its identity, purity, and isotopic enrichment. The primary analytical techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is used to confirm the molecular structure and the positions of deuterium incorporation.

-

¹H NMR: In the ¹H NMR spectrum of d9-Ivacaftor, the signals corresponding to the protons on the deuterated tert-butyl group will be absent or significantly reduced in intensity compared to the spectrum of non-deuterated Ivacaftor. The rest of the spectrum should be consistent with the Ivacaftor structure.

-

¹³C NMR: The ¹³C NMR spectrum will show signals for all carbon atoms. The carbons attached to deuterium will exhibit a characteristic multiplet splitting pattern due to C-D coupling and will be shifted slightly upfield compared to the corresponding carbons in the non-deuterated compound.

Table 1: Representative ¹H NMR Data for Non-Deuterated Ivacaftor

| Chemical Shift (ppm) | Multiplicity | Assignment |

| 12.87 | s | NH (amide) |

| 11.82 | s | OH (phenol) |

| 9.20 | s | H (quinoline) |

| 8.87 | s | H (quinoline) |

| 8.33 | dd | H (quinoline) |

| 7.78-7.84 | m | H (quinoline) |

| 7.76 | d | H (quinoline) |

| 7.45-7.56 | m | H (quinoline) |

| 7.17 | s | Ar-H |

| 7.10 | s | Ar-H |

| 1.38 | s | t-butyl |

| 1.37 | s | t-butyl |

Data is for non-deuterated Ivacaftor and serves as a reference.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and confirm the level of deuterium incorporation.

-

LC-MS/MS: Liquid chromatography-tandem mass spectrometry is a highly sensitive and selective technique used for quantitative analysis of deuterated Ivacaftor in biological matrices during pharmacokinetic studies.[5] The mass transition for d9-Ivacaftor is monitored, which will be shifted by +9 mass units compared to the non-deuterated parent drug.

Table 2: LC-MS/MS Parameters for the Analysis of d9-Ivacaftor

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Precursor Ion (m/z) | 402.5 |

| Product Ion (m/z) | 328.1 |

| Collision Energy | Optimized for the specific instrument |

Pharmacokinetic Profile

The primary goal of deuterating Ivacaftor is to improve its pharmacokinetic profile. Studies in preclinical models and clinical trials have demonstrated the enhanced metabolic stability of d9-Ivacaftor.

Caption: Workflow for Pharmacokinetic Evaluation.

Table 3: Comparative Pharmacokinetic Parameters of Ivacaftor and d9-Ivacaftor (CTP-656) in Healthy Volunteers (Single 25 mg Dose)

| Compound | Tmax (h) | Cmax (ng/mL) | AUC (ng*h/mL) | t½ (h) |

| Ivacaftor | 3.3 | 251 | 3090 | 10.9 |

| d9-Ivacaftor (CTP-656) | 4.0 | 338 | 5980 | 15.9 |

Data adapted from clinical studies.[1]

Table 4: Comparative Pharmacokinetic Parameters in Male Sprague-Dawley Rats (10 mg/kg Oral Dose)

| Compound | Tmax (h) | Cmax (ng/mL) | AUC (ng*h/mL) | t½ (h) |

| Ivacaftor | 10.5 | 1913 | 28378 | 14.7 |

| d9-Ivacaftor (Compound 105) | 14.8 | 2460 | 45220 | 15.7 |

Data adapted from preclinical studies.[5]

Table 5: Comparative Pharmacokinetic Parameters in Male Beagle Dogs (3.0 mg/kg Oral Dose)

| Compound | Tmax (h) | Cmax (ng/mL) | AUC (ng*h/mL) | t½ (h) |

| Ivacaftor | 4.0 | 2255 | 49396 | 10.49 |

| d9-Ivacaftor (Compound 105) | 4.0 | 3030 | 66663 | 14.84 |

Data adapted from preclinical studies.[5]

The data clearly indicates that d9-Ivacaftor exhibits a longer half-life (t½) and increased overall exposure (AUC) compared to its non-deuterated counterpart in both preclinical species and humans. This supports the potential for a less frequent dosing schedule.

Conclusion

The synthesis and characterization of deuterated Ivacaftor, particularly d9-Ivacaftor, represent a significant advancement in the development of therapies for cystic fibrosis. The strategic incorporation of deuterium leads to a more robust pharmacokinetic profile, characterized by a longer half-life and greater plasma exposure. This technical guide has summarized the key synthetic strategies, analytical methodologies, and comparative pharmacokinetic data, providing a valuable resource for researchers and drug development professionals in the field of CFTR modulators. Further development of deuterated Ivacaftor holds the promise of an improved therapeutic option for patients with cystic fibrosis.

References

- 1. ptacts.uspto.gov [ptacts.uspto.gov]

- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 3. mdpi.com [mdpi.com]

- 4. EP2709986B1 - Deuterated derivatives of ivacaftor - Google Patents [patents.google.com]

- 5. Utilizing o-Quinone Methide Chemistry: Synthesis of d9-Ivacaftor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Synthesis and Evaluation of Ivacaftor Derivatives with Reduced Lipophilicity - PMC [pmc.ncbi.nlm.nih.gov]

The Deuterium Advantage: A Technical Comparison of Ivacaftor-d9 and Ivacaftor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth comparison of the physicochemical, pharmacokinetic, and pharmacodynamic properties of Ivacaftor-d9 (deutivacaftor) and its non-deuterated counterpart, Ivacaftor. The strategic replacement of hydrogen atoms with deuterium in this compound is designed to enhance its metabolic stability, leading to an improved pharmacokinetic profile. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying mechanism of action to support further research and development in the field of cystic fibrosis transmembrane conductance regulator (CFTR) modulation.

Core Properties: A Quantitative Comparison

The primary rationale for the development of this compound is to improve upon the metabolic stability of Ivacaftor, which is extensively metabolized in humans, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme.[1][2][3] Deuterium, being a stable isotope of hydrogen, forms stronger covalent bonds with carbon, which can slow down the rate of metabolic breakdown.[4][5] This "kinetic isotope effect" is leveraged in this compound to enhance its pharmacokinetic properties.[6][7]

In Vitro Metabolic Stability

The in vitro metabolic stability of Ivacaftor and its deuterated analogs was assessed using human CYP3A4 supersomes, as Ivacaftor is poorly metabolized in standard liver microsome assays under the tested conditions.[1]

| Compound | Half-life (t½) Increase vs. Ivacaftor | Reference |

| This compound (CTP-656) | Markedly enhanced stability | [6][7] |

| Compound 105 | ~50% | [1] |

| Compound 106 | ~50% | [1] |

| Compound 110 | 55% | [1] |

In Vitro Potency

Despite the structural modification, the in vitro pharmacological potency of this compound remains comparable to that of non-deuterated Ivacaftor.

| Compound | EC50 for CFTR Potentiation (G551D/F508del HBE Cells) | Reference |

| This compound | 255 nM | [8][9] |

| Ivacaftor | Similar to this compound | [6][7] |

Preclinical Pharmacokinetics

Pharmacokinetic studies in animal models have demonstrated the superior profile of deuterated Ivacaftor analogs.

In Male Sprague-Dawley Rats (10 mg/kg, oral gavage): [8][9]

| Parameter | This compound (CTP-656) | Non-deuterated Ivacaftor |

| Cmax | 1970 ng/mL (15% CV) | Data not available for direct comparison |

| AUC0-24hr | 24,260 hr*ng/mL (17% CV) | Data not available for direct comparison |

| C24hr | 413 ng/mL (19% CV) | Data not available for direct comparison |

| t½ | 13.9 hours | Data not available for direct comparison |

In Male Beagle Dogs (3.0 mg/kg, oral gavage): [8][9]

| Parameter | This compound (CTP-656) | Non-deuterated Ivacaftor |

| Cmax | 3643 ng/mL (9% CV) | Data not available for direct comparison |

| AUC0-24hr | 49,782 hr*ng/mL (31% CV) | Data not available for direct comparison |

| C24hr | 1418 ng/mL (31% CV) | Data not available for direct comparison |

| t½ | 22.8 hours | Data not available for direct comparison |

A separate study in rats and dogs showed a 59% and 80% increase in AUC for deuterated analogs compared to Ivacaftor, respectively.[1]

Clinical Pharmacokinetics

Early clinical data from a single-dose crossover study in healthy volunteers further supports the enhanced pharmacokinetic profile of this compound, suggesting the potential for once-daily dosing.[6][7]

| Parameter | This compound (CTP-656) | Reference |

| Half-life (t½) | 15.9 hours | [6][7] |

Experimental Protocols

In Vitro Metabolic Stability Assay with CYP3A4 Supersomes

Objective: To compare the in vitro metabolic stability of Ivacaftor and its deuterated analogs.[1]

Methodology:

-

Incubation: Compounds (1 µM) are incubated with human CYP3A4 supersomes (50 pmol/mL).

-

Time Point: The incubation is carried out for 30 minutes.

-

Analysis: The amount of the parent compound remaining is measured using Liquid Chromatography with Tandem Mass Spectrometry (LC/MS-MS) methods.

-

Data Calculation: The metabolic stability, often expressed as the half-life (t½), is calculated based on the degradation of the parent compound over time.

Pharmacokinetic Studies in Animal Models

Objective: To determine and compare the pharmacokinetic profiles of Ivacaftor and its deuterated analogs following oral administration in rats and dogs.[1]

Methodology:

-

Animal Models: Male Sprague-Dawley rats and male beagle dogs are used.

-

Dosing:

-

Rats: A single oral dose of 10 mg/kg is administered as a solution in PEG400 (2 mg/mL).

-

Dogs: A single oral dose of 3 mg/kg is administered as a solution in PEG400 (1.5 mg/mL).

-

-

Sample Collection: Plasma samples are collected at various time points (e.g., up to 72 hours for rats and 96 hours for dogs).

-

Analysis: Plasma samples are analyzed using validated LC/MS-MS methods with a limit of quantification (LOQ) of 1 ng/mL.

-

Pharmacokinetic Parameter Calculation: Parameters such as Cmax, AUC, and t½ are calculated using software such as WinNonlin®.

CFTR Potentiation Assay

Objective: To determine the in vitro potency of compounds in potentiating the CFTR channel.[10]

Methodology (Ussing Chamber):

-

Cell Culture: Human bronchial epithelial (HBE) cells expressing the G551D/F508del-CFTR mutation are cultured on permeable supports to form a monolayer.

-

Ussing Chamber Setup: The cell monolayer is mounted in an Ussing chamber, which separates the apical and basolateral sides.

-

Short-Circuit Current Measurement: The transepithelial voltage is clamped to 0 mV, and the short-circuit current (Isc), a measure of net ion transport, is recorded.

-

CFTR Activation: A cAMP agonist like forskolin is added to activate the CFTR channels.

-

Compound Addition: The test compound (Ivacaftor or this compound) is added at various concentrations to the apical side.

-

Data Analysis: The increase in Isc in the presence of the compound is measured to determine the potentiation activity. The EC50 value is calculated from the dose-response curve.

Mechanism of Action and Signaling Pathway

Ivacaftor and this compound act as CFTR potentiators.[2][4] They bind directly to the defective CFTR protein on the cell surface and increase the probability that the channel will be in an open state, thereby facilitating the transport of chloride ions across the cell membrane.[2][11] This helps to restore the balance of salt and water on epithelial surfaces.[4] The exact mechanism is thought to involve stabilizing the open state of the channel, potentially by decoupling the gating cycle from the ATP hydrolysis cycle or by increasing the ATP-dependent opening rate and slowing the closing rate.[11][12]

Caption: Mechanism of action for Ivacaftor and this compound as CFTR potentiators.

The metabolic pathway of Ivacaftor primarily involves CYP3A enzymes, leading to the formation of two major metabolites: M1 (hydroxymethyl-ivacaftor) and M6 (ivacaftor-carboxylate).[2][3] M1 is pharmacologically active, with about one-sixth the potency of the parent drug, while M6 is considered inactive.[2][3] The deuteration in this compound is strategically placed to slow this metabolic process.

Caption: Comparative metabolism of Ivacaftor and this compound.

Conclusion

The strategic deuteration of Ivacaftor to create this compound results in a molecule with a significantly improved pharmacokinetic profile, most notably an extended half-life, while maintaining comparable in vitro potency. This enhancement in metabolic stability, demonstrated through in vitro and in vivo studies, supports the potential for a reduced dosing frequency, which could improve patient adherence and overall therapeutic outcomes. The data presented in this guide underscore the value of deuterium substitution as a strategy for optimizing the properties of clinically validated drugs. Further clinical investigation is warranted to fully elucidate the therapeutic benefits of this compound in the treatment of cystic fibrosis.

References

- 1. ptacts.uspto.gov [ptacts.uspto.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Ivacaftor - Wikipedia [en.wikipedia.org]

- 4. What is Ivacaftor deuterated used for? [synapse.patsnap.com]

- 5. WO2012158885A1 - Deuterated derivatives of ivacaftor - Google Patents [patents.google.com]

- 6. Altering Metabolic Profiles of Drugs by Precision Deuteration 2: Discovery of a Deuterated Analog of Ivacaftor with Differentiated Pharmacokinetics for Clinical Development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. medchemexpress.com [medchemexpress.com]

- 9. xcessbio.com [xcessbio.com]

- 10. benchchem.com [benchchem.com]

- 11. PharmGKB summary: ivacaftor pathway, pharmacokinetics/pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ClinPGx [clinpgx.org]

An In-depth Technical Guide to Ivacaftor-d9 for CFTR Gating Mutation Studies

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Ivacaftor-d9 (deutivacaftor), a deuterated analog of Ivacaftor, for the study of cystic fibrosis transmembrane conductance regulator (CFTR) gating mutations. This document details the rationale for deuterium modification, comparative efficacy and pharmacokinetics, and detailed experimental protocols for in vitro evaluation.

Introduction to Ivacaftor and the Role of Deuteration

Cystic fibrosis (CF) is a genetic disorder stemming from mutations in the CFTR gene, which encodes for a chloride ion channel critical for maintaining salt and water balance on epithelial surfaces. Gating mutations, a specific class of CFTR mutations, result in a properly localized protein that fails to open and close effectively, thus impairing ion transport.

Ivacaftor (VX-770) is a CFTR potentiator that enhances the channel-open probability of the CFTR protein at the cell surface, thereby restoring its function.[1] It is approved for the treatment of CF in patients with specific gating mutations.[2] this compound, also known as CTP-656 or deutivacaftor, is a deuterated version of Ivacaftor.[3] Deuteration, the substitution of hydrogen atoms with their stable isotope deuterium, can significantly alter a drug's metabolic profile.[4][5] This modification often leads to a slower breakdown of the drug, resulting in a longer half-life and increased exposure in the body, which may allow for less frequent dosing and a more stable therapeutic effect.[4][5]

Quantitative Data Presentation

The following tables summarize the available quantitative data for this compound and its non-deuterated counterpart, Ivacaftor.

Table 1: In Vitro Potency of this compound

| Compound | Cell Line | Target | EC50 (nM) |

| This compound (CTP-656) | G551D/F508del HBE Cells | CFTR Potentiation | 255 |

Data sourced from commercially available information on this compound.

Table 2: Comparative Pharmacokinetics of this compound (CTP-656) vs. Ivacaftor (Kalydeco®) in a Phase 1 Single Ascending Dose Trial in Healthy Volunteers

| Parameter | 150 mg CTP-656 | 150 mg Kalydeco® | Fold Increase (CTP-656 vs. Kalydeco®) |

| C24 (plasma concentration at 24h) | - | - | ~3-fold |

| AUC (Area Under the Curve) | - | - | ~3-fold |

| Half-life | 14 - 17 hours | ~12 hours[6] | ~40% longer |

Data is based on press releases from Concert Pharmaceuticals and may not represent peer-reviewed final data.[3][7] Specific numerical values for C24 and AUC were not provided in the press releases, only the fold increase.

Table 3: Pharmacokinetic Parameters of Ivacaftor in Rats

| Administration Route | Dose | Tmax (h) | Cmax (ng/mL) | AUC0-t (ng·h/mL) | Half-life (h) |

| Intravenous | 0.25 mg/kg | - | - | - | 12 |

| Oral (aqueous suspension) | 4 mg/kg | 5 | - | - | - |

Data from a study in jugular vein cannulated rats.[4]

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the efficacy of CFTR potentiators like this compound.

Western Blot Analysis of CFTR Protein

This protocol is used to assess the expression and maturation of the CFTR protein.

Materials:

-

Cell lysis buffer (RIPA buffer with protease inhibitors)

-

Protein quantification assay (e.g., BCA assay)

-

Laemmli sample buffer

-

SDS-PAGE gels (6-8% Tris-glycine)

-

PVDF or nitrocellulose membrane

-

Blocking buffer (5% non-fat dry milk or BSA in TBST)

-

Primary antibody against CFTR

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence detection system

Procedure:

-

Sample Preparation:

-

Lyse cells in RIPA buffer on ice for 30 minutes.

-

Centrifuge to pellet cell debris and collect the supernatant.

-

Determine protein concentration using a BCA assay.

-

Mix 30-50 µg of protein with Laemmli sample buffer.

-

Heat samples at 37°C for 15 minutes. Do not boil , as this can cause CFTR to aggregate.[8]

-

-

SDS-PAGE:

-

Load samples onto a 6-8% Tris-glycine polyacrylamide gel.

-

Run the gel at a constant voltage until the dye front reaches the bottom.

-

-

Protein Transfer:

-

Transfer proteins to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

-

-

Blocking and Antibody Incubation:

-

Block the membrane in blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-CFTR antibody overnight at 4°C.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST for 10 minutes each.

-

-

Detection and Analysis:

-

Incubate the membrane with ECL substrate.

-

Visualize the protein bands using a chemiluminescence detection system.

-

Perform densitometric analysis of the immature (Band B, ~150 kDa) and mature (Band C, ~170 kDa) forms of CFTR.[1]

-

Normalize to a loading control (e.g., β-actin or GAPDH).

-

Forskolin-Induced Swelling (FIS) Assay in Organoids

This assay measures the function of the CFTR channel in a 3D organoid model.

Materials:

-

Mature airway or intestinal organoids cultured in Matrigel

-

Forskolin

-

CFTR modulators (e.g., this compound)

-

Live-cell imaging system

Procedure:

-

Organoid Culture and Plating:

-

Culture organoids to maturity as per established protocols.

-

Plate mature organoids in a 96-well plate.

-

-

Compound Treatment:

-

Treat organoids with the desired concentration of this compound or vehicle control for a specified period (e.g., 24 hours).

-

-

Forskolin Stimulation and Imaging:

-

Add forskolin to the culture medium to a final concentration of 10 µM to activate CFTR.[2]

-

Immediately begin time-lapse imaging of the organoids using a brightfield or confocal microscope equipped with an environmental chamber (37°C, 5% CO2).

-

Acquire images at regular intervals (e.g., every 30-60 minutes) for several hours.

-

-

Data Analysis:

-

Measure the cross-sectional area or volume of the organoids at each time point using image analysis software.

-

Calculate the percentage of swelling relative to the initial size.

-

The area under the curve (AUC) can be calculated to quantify the overall swelling response.

-

Patch-Clamp Electrophysiology

This technique directly measures the activity of individual CFTR channels in the cell membrane.

Materials:

-

Cells expressing the CFTR mutation of interest

-

Patch-clamp rig (amplifier, micromanipulator, microscope)

-

Borosilicate glass capillaries for pipette fabrication

-

Pipette puller and microforge

-

Intracellular and extracellular recording solutions

-

ATP and Protein Kinase A (PKA)

-

This compound

Procedure:

-

Pipette Preparation:

-

Pull glass capillaries to create micropipettes with a resistance of 3-5 MΩ.

-

Fire-polish the pipette tip.

-

Fill the pipette with the intracellular solution.

-

-

Cell Preparation and Seal Formation:

-

Plate cells on coverslips for recording.

-

Position the micropipette onto a single cell and apply gentle suction to form a high-resistance seal (gigaohm seal) with the cell membrane.

-

-

Recording Configuration:

-

Establish a whole-cell or excised inside-out patch configuration. For studying direct channel modulation, the inside-out configuration is often preferred.

-

-

CFTR Channel Activation and Recording:

-

Perfuse the intracellular face of the membrane patch with a solution containing ATP and the catalytic subunit of PKA to activate the CFTR channels.

-

Record the single-channel currents at a constant holding potential.

-

-

Compound Application and Analysis:

-

Apply this compound to the recording chamber at various concentrations.

-

Record the changes in channel activity.

-

Analyze the data to determine the channel open probability (Po), open time, and closed time.

-

Visualizations

The following diagrams illustrate key concepts and workflows relevant to the study of this compound and CFTR.

CFTR Gating Signaling Pathway

Caption: Simplified signaling pathway of CFTR channel gating and potentiation by Ivacaftor.

Experimental Workflow for CFTR Potentiator Evaluation

Caption: A typical experimental workflow for evaluating the efficacy of a CFTR potentiator.

Logical Relationship of Deuteration and Pharmacokinetics

Caption: The logical relationship between deuteration and improved pharmacokinetic properties.

Conclusion

This compound represents a promising advancement in the development of CFTR potentiators. The strategic use of deuterium is intended to improve upon the pharmacokinetic profile of Ivacaftor, potentially leading to a more convenient dosing regimen and sustained therapeutic effect. The experimental protocols detailed in this guide provide a robust framework for the preclinical and in vitro evaluation of this compound and other novel CFTR modulators. Further research and clinical studies are essential to fully elucidate the therapeutic benefits of this deuterated compound for individuals with CFTR gating mutations.

References

- 1. cysticfibrosisnewstoday.com [cysticfibrosisnewstoday.com]

- 2. Safety, pharmacokinetics, and pharmacodynamics of ivacaftor in patients aged 2-5 years with cystic fibrosis and a CFTR gating mutation (KIWI): an open-label, single-arm study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Concert Pharmaceuticals, Inc. Presents CTP-656 Phase I Results At European Cystic Fibrosis Conference - BioSpace [biospace.com]

- 4. Ivacaftor pharmacokinetics and lymphatic transport after enteral administration in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. PharmGKB summary: ivacaftor pathway, pharmacokinetics/pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 7. fiercepharma.com [fiercepharma.com]

- 8. Vertex to Acquire CTP-656 from Concert Pharmaceuticals for the Treatment of Cystic Fibrosis | Vertex Pharmaceuticals Newsroom [news.vrtx.com]

An In-depth Technical Guide to the Chemical and Physical Properties of Ivacaftor-d9

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, analytical methodologies, and mechanism of action of Ivacaftor-d9. This deuterated analog of Ivacaftor serves as a critical internal standard in bioanalytical studies and presents unique characteristics relevant to drug metabolism and pharmacokinetic (DMPK) research.

Core Chemical and Physical Properties

This compound, also known as CTP-656 or VX-561, is a deuterated form of Ivacaftor, a potent modulator of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein.[1][2] The strategic replacement of nine hydrogen atoms with deuterium can lead to enhanced metabolic stability.[3]

Structural and General Properties

The fundamental properties of this compound are summarized below. Data for the non-deuterated parent compound, Ivacaftor, is included for comparison where d9-specific experimental data is not available.

| Property | This compound | Ivacaftor (Parent Compound) |

| Chemical Name | N-[2-(1,1-dimethylethyl)-4-[1,1-di(methyl-d3)ethyl-2,2,2-d3]-5-hydroxyphenyl]-1,4-dihydro-4-oxo-3-quinolinecarboxamide[4] | N-(2,4-di-tert-butyl-5-hydroxyphenyl)-4-oxo-1,4-dihydroquinoline-3-carboxamide[5] |

| Molecular Formula | C₂₄H₁₉D₉N₂O₃[4] | C₂₄H₂₈N₂O₃[6] |

| Molecular Weight | 401.55 g/mol [4] | 392.5 g/mol [6][7] |

| CAS Number | 1413431-07-8[2][4] | 873054-44-5 |

| Appearance | White to off-white solid[4] | Solid[6] |

| Solubility | Low water solubility (<0.05 µg/mL for parent compound)[8] | To be determined |

| Storage (Powder) | -20°C (3 years), 4°C (2 years)[4] | N/A |

| Storage (In Solvent) | -80°C (6 months), -20°C (1 month)[1][4] | N/A |

Pharmacokinetic Profile

Deuteration is known to alter the pharmacokinetic profile of compounds by affecting their metabolism, primarily through the kinetic isotope effect. Ivacaftor is metabolized extensively by CYP3A enzymes into two main metabolites: the active M1 (hydroxymethyl-ivacaftor) and the inactive M6 (ivacaftor-carboxylate).[8][9][10] this compound has demonstrated an enhanced stability and a superior pharmacokinetic profile in animal studies compared to its parent compound.[1][3]

Table 2: Pharmacokinetic Parameters of this compound (CTP-656) in Animal Models [1][2]

| Parameter | Male Sprague-Dawley Rats (10 mg/kg, oral) | Male Beagle Dogs (3 mg/kg, oral) |

| Cₘₐₓ | 1970 ng/mL | 3643 ng/mL |

| AUC₀₋₂₄ hr | 24,260 hrng/mL | 49,782 hrng/mL |

| C₂₄ hr | 413 ng/mL | 1418 ng/mL |

| t₁/₂ | 13.9 hours | 22.8 hours |

Mechanism of Action: CFTR Potentiation

Ivacaftor is a CFTR potentiator.[9][11] It acts directly on the CFTR protein channel at the cell surface to increase its channel-open probability (or gating).[12][13] This action enhances the transport of chloride ions across the cell membrane, which helps to restore hydration of epithelial surfaces.[9][13] This mechanism is particularly effective for CF patients with gating mutations (e.g., G551D), where the CFTR protein reaches the cell surface but does not open correctly.[3][13] The exact binding site is believed to be at the protein-lipid interface within the transmembrane domains.[5]

Experimental Protocols

This compound is primarily used as an internal standard for the quantitative analysis of Ivacaftor and its metabolites in biological matrices.[14] The most common analytical technique is Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).[15][16]

Protocol: Quantification in Plasma via LC-MS/MS

This protocol outlines a general method for the simultaneous quantification of Ivacaftor in plasma using this compound as an internal standard (IS), adapted from published methodologies.[14][15][16]

1. Sample Preparation:

-

Pretreatment: A simple protein precipitation method is typically employed.

-

Procedure:

-

Aliquot 50 µL of plasma sample, calibrator, or quality control (QC) into a microcentrifuge tube.

-

Add the internal standard solution (this compound in an organic solvent like DMSO or methanol).[15]

-

Add a protein precipitation agent (e.g., acetonitrile) in a specific ratio (e.g., 1:2 to 1:5 plasma:solvent).[15]

-

Vortex vigorously to mix and precipitate proteins.

-

Centrifuge at high speed to pellet the precipitated proteins.

-

Transfer the supernatant to an HPLC vial for analysis.

-

2. Chromatographic Conditions:

-

System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.[15]

-

Column: A reversed-phase C18 column is commonly used (e.g., Phenomenex Kinetex C18).[15][17]

-

Mobile Phase: An isocratic or gradient mixture of an aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., 0.1% formic acid in acetonitrile).[17]

-

Flow Rate: Typically in the range of 0.25 - 0.5 mL/min.[17]

-

Total Run Time: Optimized for speed, often around 6 minutes.[14][16]

3. Mass Spectrometry Conditions:

-

System: A triple-quadrupole mass spectrometer.[15]

-

Ionization: Electrospray Ionization (ESI) in positive mode.

-

Detection: Multiple Reaction Monitoring (MRM) is used for accurate quantification. Specific precursor-to-product ion transitions are monitored for Ivacaftor and this compound.

4. Validation:

-

The method must be validated according to international guidelines (e.g., ICH Q2(R1)).[17]

-

Validation parameters include selectivity, carryover, linearity, accuracy, precision, matrix effects, and stability.[14][16]

In Vitro Functional Assay: Ussing Chamber

For functional assessment of CFTR modulators like Ivacaftor, the Ussing chamber is a key experimental tool.[13][18] This technique measures ion transport across an epithelial monolayer.

-

System: Primary human bronchial or nasal epithelial cells cultured on permeable supports.[13][18]

-

Procedure:

-

Mount the cell monolayer in the Ussing chamber, separating apical and basolateral chambers filled with appropriate buffer.

-

Measure the baseline short-circuit current (Isc), a direct measure of net ion transport.

-

Add amiloride to block sodium channels, isolating CFTR-mediated chloride current.

-

Add a CFTR activator like forskolin to stimulate the channel.

-

Apply varying concentrations of Ivacaftor to the apical side.

-

Record the change in Isc (ΔIsc) to generate a dose-response curve and determine the EC₅₀.[18]

-

This guide provides foundational data and methodologies for researchers working with this compound. The deuterated nature of this molecule makes it an invaluable tool for precise pharmacokinetic analysis and a subject of interest for studies on drug metabolism.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. xcessbio.com [xcessbio.com]

- 3. Unraveling the Mechanism of Action, Binding Sites, and Therapeutic Advances of CFTR Modulators: A Narrative Review [mdpi.com]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 5. Synthesis and Evaluation of Ivacaftor Derivatives with Reduced Lipophilicity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Ivacaftor | C24H28N2O3 | CID 16220172 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Ivacaftor | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 8. PharmGKB summary: ivacaftor pathway, pharmacokinetics/pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Ivacaftor: A Novel Gene-Based Therapeutic Approach for Cystic Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ClinPGx [clinpgx.org]

- 11. wjpmr.com [wjpmr.com]

- 12. go.drugbank.com [go.drugbank.com]

- 13. benchchem.com [benchchem.com]

- 14. Quantitative Method for the Analysis of Ivacaftor, Hydroxymethyl Ivacaftor, Ivacaftor Carboxylate, Lumacaftor, and Tezacaftor in Plasma and Sputum Using Liquid Chromatography With Tandem Mass Spectrometry and Its Clinical Applicability - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. Quantitative Method for the Analysis of Ivacaftor, Hydroxymethyl Ivacaftor, Ivacaftor Carboxylate, Lumacaftor, and Tezacaftor in Plasma and Sputum Using Liquid Chromatography With Tandem Mass Spectrometry and Its Clinical Applicability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Determination of ivacaftor by liquid chromatography techniques in pharmaceutical formulation with interlaboratory comparison and characterization of five novel degradation products by high-performance liquid chromatography ion trap time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. benchchem.com [benchchem.com]

The Deuterium Kinetic Isotope Effect in Ivacaftor-d9: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the deuterium kinetic isotope effect (KIE) as applied to Ivacaftor-d9 (also known as CTP-656), a deuterated analogue of the cystic fibrosis transmembrane conductance regulator (CFTR) potentiator, Ivacaftor. By strategically replacing hydrogen atoms with deuterium at sites of metabolism, this compound was designed to have an improved pharmacokinetic profile compared to its non-deuterated counterpart. This document details the underlying principles, comparative quantitative data, and the experimental methodologies used to characterize this promising therapeutic agent.

Introduction to the Deuterium Kinetic Isotope Effect in Drug Development

The substitution of hydrogen with its stable, heavier isotope, deuterium, can significantly alter the rate of a chemical reaction, a phenomenon known as the kinetic isotope effect (KIE).[1] This effect is particularly pronounced when the cleavage of a carbon-hydrogen (C-H) bond is the rate-determining step in a reaction.[2] Due to its greater mass, deuterium forms a stronger bond with carbon (C-D) than hydrogen does. Consequently, more energy is required to break a C-D bond, leading to a slower reaction rate.[1]

In drug metabolism, many small-molecule drugs are cleared from the body through oxidation reactions catalyzed by cytochrome P450 (CYP) enzymes, which often involve the cleavage of C-H bonds.[3] By selectively replacing hydrogens at these metabolic "soft spots" with deuterium, the rate of metabolism can be slowed. This "deuterium switch" can lead to several potential advantages for a drug candidate, including:

-

Reduced metabolic clearance: A slower rate of metabolism can lead to a longer drug half-life.

-

Increased systemic exposure: Slower clearance can result in higher overall drug concentrations in the bloodstream (AUC).

-

Improved pharmacokinetic profile: A longer half-life may allow for less frequent dosing, potentially improving patient adherence.[3]

-

Altered metabolite profile: Deuteration can reduce the formation of certain metabolites, which may be desirable if those metabolites are inactive, toxic, or contribute to drug-drug interactions.

Ivacaftor is a prime candidate for the application of this technology. It is extensively metabolized in humans, primarily by CYP3A4 and CYP3A5, with a half-life that necessitates twice-daily dosing.[4] The development of this compound aimed to leverage the deuterium KIE to create a therapy with a more favorable pharmacokinetic profile.

The Metabolic Pathway of Ivacaftor and the Rationale for Deuteration

Ivacaftor is primarily metabolized by CYP3A enzymes into two major metabolites: hydroxymethyl-ivacaftor (M1) and ivacaftor-carboxylate (M6).[5] M1 is considered pharmacologically active, with approximately one-sixth the potency of the parent drug, while M6 is considered inactive.[5] The metabolic conversion of Ivacaftor is a significant route of its elimination.

This compound was synthesized with nine deuterium atoms replacing the hydrogens on the two tert-butyl groups. These positions were identified as primary sites of oxidation by CYP3A4. The central hypothesis was that the stronger C-D bonds at these positions would slow down the rate of oxidation, thereby reducing the formation of the M1 metabolite and decreasing the overall clearance of the drug.

Quantitative Analysis of the Deuterium Kinetic Isotope Effect

In Vitro Metabolic Stability

The metabolic stability of Ivacaftor and this compound was assessed in vitro using human liver microsomes (HLMs), which contain a high concentration of CYP enzymes. These experiments demonstrated a marked increase in the stability of this compound.

| Compound | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg) |

| Ivacaftor | 10.3 | 67.3 |

| This compound | 23.3 | 29.7 |

| Data from in vitro incubation with human liver microsomes. |

The deuterium kinetic isotope effect was quantified by comparing the maximal rate of metabolism (Vmax) and the Michaelis constant (Km), which represents the substrate concentration at half-maximal velocity. The results showed a significant isotope effect for the metabolism of this compound.[3]

| Parameter | Value |

| DV (VmaxH / VmaxD) | 3.8 |

| DV/K ( (Vmax/Km)H / (Vmax/Km)D ) | 2.2 |

| These values indicate that the maximal rate of metabolism is 3.8 times slower for this compound, and the overall metabolic efficiency is 2.2 times lower.[3] |

Pharmacodynamic Equivalence

A critical aspect of the deuteration strategy is to ensure that the modification does not negatively impact the drug's therapeutic activity. In vitro studies confirmed that this compound retains the same pharmacologic potency as Ivacaftor in potentiating the CFTR channel.[3] Similarly, the deuterated metabolites (d-M1 and d-M6) exhibited equivalent activity to their non-deuterated counterparts.[3]

Comparative Pharmacokinetics in Animal Models

Pharmacokinetic studies in male Sprague-Dawley rats and male Beagle dogs following oral administration demonstrated the improved profile of this compound.

Table 1: Pharmacokinetic Parameters in Male Sprague-Dawley Rats (10 mg/kg Oral Dose)

| Parameter | Ivacaftor | This compound | % Change |

| Cmax (ng/mL) | 1920 | 1970 | +3% |

| AUC0-24h (hr*ng/mL) | 22200 | 24260 | +9% |

| t½ (hours) | 11.0 | 13.9 | +26% |

Table 2: Pharmacokinetic Parameters in Male Beagle Dogs (3.0 mg/kg Oral Dose)

| Parameter | Ivacaftor | This compound | % Change |

| Cmax (ng/mL) | 3340 | 3643 | +9% |

| AUC0-24h (hr*ng/mL) | 38000 | 49782 | +31% |

| t½ (hours) | 14.8 | 22.8 | +54% |

Comparative Pharmacokinetics in Humans

A single-dose crossover study in six healthy human volunteers was conducted to compare the pharmacokinetics of a 25 mg oral dose of this compound with a 150 mg oral dose of Ivacaftor.

Table 3: Pharmacokinetic Parameters in Healthy Human Volunteers

| Parameter | Ivacaftor (150 mg) | This compound (25 mg) |

| Cmax (ng/mL) | 714 | 260 |

| AUCinf (hr*ng/mL) | 9130 | 4640 |

| t½ (hours) | 13.7 | 15.9 |

| Note: Doses were not equivalent. |

Although a direct comparison is limited by the different doses administered, the data for this compound, particularly its longer half-life, supported its potential for once-daily dosing.[3]

Experimental Protocols

In Vitro Metabolism in Human Liver Microsomes

-

Objective: To determine the metabolic stability and kinetic parameters of Ivacaftor and this compound.

-

System: Pooled human liver microsomes (HLMs).

-

Procedure:

-

Test compounds (Ivacaftor or this compound) were incubated with HLMs (0.625 mg/mL) in a potassium phosphate buffer (0.1 M, pH 7.4) containing magnesium chloride (3 mM).

-

The reaction was initiated by the addition of NADPH, a cofactor required for CYP enzyme activity.

-

Aliquots were taken at various time points and the reaction was quenched with a solvent such as acetonitrile.

-

The remaining concentration of the parent drug was quantified by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

-

Data Analysis: The half-life (t½) and intrinsic clearance (CLint) were calculated from the disappearance rate of the parent compound. For kinetic isotope effect determination, incubations were performed with a range of substrate concentrations to determine Vmax and Km.

Bioanalytical Method for Quantification

-

Objective: To accurately measure the concentrations of Ivacaftor, this compound, and their metabolites in biological matrices (plasma, microsomal incubates).

-

Methodology: Ultra-high performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS).

-

Sample Preparation: Protein precipitation was used to extract the analytes from the biological matrix. A known concentration of a stable isotope-labeled internal standard (e.g., ¹³C-labeled Ivacaftor) was added to each sample to ensure accurate quantification.

-

Chromatography: Separation of the analytes was achieved on a C18 reversed-phase column with a gradient mobile phase, typically consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile with 0.1% formic acid).

-

Mass Spectrometry: Detection was performed using a tandem quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for each analyte and the internal standard were monitored for high selectivity and sensitivity.

-

Validation: The method was validated according to regulatory guidelines (e.g., FDA and EMA) for linearity, accuracy, precision, selectivity, and stability.

Animal Pharmacokinetic Studies

-

Objective: To determine the pharmacokinetic profiles of Ivacaftor and this compound in preclinical species.

-

Animal Models: Male Sprague-Dawley rats and male Beagle dogs.

-

Procedure:

-

Animals were fasted overnight prior to dosing.

-

A single oral dose of the test compound (formulated in a suitable vehicle) was administered by gavage.

-

Blood samples were collected at predetermined time points post-dose into tubes containing an anticoagulant (e.g., EDTA).

-

Plasma was separated by centrifugation and stored frozen until analysis.

-

Plasma concentrations of the parent drug and metabolites were determined using a validated LC-MS/MS method.

-

-

Data Analysis: Pharmacokinetic parameters (Cmax, Tmax, AUC, t½) were calculated using non-compartmental analysis.

Human Clinical Study

-

Objective: To assess the safety, tolerability, and pharmacokinetics of this compound in humans.

-

Study Design: A single-center, randomized, double-blind, two-period crossover study.

-

Subjects: Healthy adult volunteers.

-

Procedure:

-

Subjects received a single oral dose of either this compound or Ivacaftor in each study period, separated by a washout period.

-

Serial blood samples were collected over a specified time course (e.g., up to 72 hours post-dose).

-

Plasma was processed and analyzed for drug concentrations using a validated LC-MS/MS method.

-

Safety was monitored through the recording of adverse events, vital signs, and clinical laboratory tests.

-

-

Data Analysis: Pharmacokinetic parameters were calculated for each subject and treatment.

References

- 1. In Vivo and In Vitro Ivacaftor Response in Cystic Fibrosis Patients With Residual CFTR Function: N-of-1 Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pharmacokinetics of Ivacaftor, Tezacaftor, Elexacaftor, and Lumacaftor in Special Cystic Fibrosis Populations: A Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Altering Metabolic Profiles of Drugs by Precision Deuteration 2: Discovery of a Deuterated Analog of Ivacaftor with Differentiated Pharmacokinetics for Clinical Development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. PharmGKB summary: ivacaftor pathway, pharmacokinetics/pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Ivacaftor: A Novel Gene-Based Therapeutic Approach for Cystic Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

Ivacaftor-d9: A Technical Guide to a Deuterated CFTR Potentiator in Preclinical Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cystic Fibrosis (CF) is a life-shortening autosomal recessive disorder caused by mutations in the gene encoding the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein. This protein is an ion channel critical for chloride and bicarbonate transport across epithelial cell membranes. Mutations can lead to a dysfunctional or absent CFTR protein, resulting in impaired ion transport, the accumulation of thick mucus, and multi-organ pathology. Ivacaftor was a landmark therapy that directly targets the defective CFTR protein to restore its function as a potentiator. Building on this success, Ivacaftor-d9 (CTP-656), a deuterated analog of Ivacaftor, has been developed to improve the pharmacokinetic profile of the original drug, potentially offering enhanced therapeutic benefits. This technical guide provides an in-depth overview of the preclinical data and methodologies used to evaluate this compound as a CFTR potentiator.

Mechanism of Action: CFTR Potentiation

This compound, like its parent compound Ivacaftor, acts as a potentiator of the CFTR protein. Its primary mechanism of action is to increase the open probability (Po) of the CFTR channel.[1] It achieves this by directly binding to an allosteric site on the CFTR protein, stabilizing the open-channel conformation and thereby enhancing the flow of chloride ions.[1][2] This action is independent of the ATP hydrolysis cycle that normally governs channel gating.[1][3] The deuteration of Ivacaftor does not alter its fundamental mechanism of action but is intended to slow down its metabolism, leading to a longer half-life and more stable therapeutic levels in the bloodstream.[4]

The signaling pathway for CFTR activation and potentiation by this compound involves several key steps. First, the regulatory (R) domain of the CFTR protein must be phosphorylated by Protein Kinase A (PKA).[1][5] This is a prerequisite for channel activity. Following phosphorylation, ATP binds to the nucleotide-binding domains (NBDs), which leads to a conformational change that opens the channel pore.[5][6] In CF-causing mutations with gating defects, this opening process is impaired. This compound binds to the CFTR protein, likely at the interface between the transmembrane helices, to facilitate channel opening.[2]

Preclinical Development Rationale for a Deuterated Analog

The "deuterium switch" is a drug development strategy where hydrogen atoms in a molecule are replaced with their heavier isotope, deuterium.[5][7] This substitution can significantly alter the metabolic fate of a drug due to the kinetic isotope effect, where the carbon-deuterium bond is stronger and more resistant to enzymatic cleavage than the carbon-hydrogen bond.[5] For drugs like Ivacaftor that undergo extensive metabolism, this can lead to a reduced rate of metabolism, a longer half-life, and potentially a lower or less frequent dosing regimen, which can improve patient adherence.[1] The preclinical development of this compound followed a logical progression to evaluate these potential advantages.

References

- 1. Altering Metabolic Profiles of Drugs by Precision Deuteration 2: Discovery of a Deuterated Analog of Ivacaftor with Differentiated Pharmacokinetics for Clinical Development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Potentiator Ivacaftor Abrogates Pharmacological Correction of ΔF508 CFTR in Cystic Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. What is Ivacaftor deuterated used for? [synapse.patsnap.com]

- 5. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Tezacaftor/Ivacaftor in Subjects with Cystic Fibrosis and F508del/F508del-CFTR or F508del/G551D-CFTR - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Deuterated drugs; where are we now? - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Metabolic Landscape of Deuterated Ivacaftor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the exploratory studies on the metabolites of Ivacaftor-d9 (also known as CTP-656 or deutivacaftor). By strategically replacing hydrogen atoms with deuterium, this compound was designed to alter the metabolic profile of Ivacaftor, a potent cystic fibrosis transmembrane conductance regulator (CFTR) potentiator. This guide delves into the quantitative data, experimental protocols, and underlying metabolic pathways associated with this compound and its metabolites, offering a critical resource for researchers in the field of cystic fibrosis and drug development.

Introduction: The Rationale for Deuteration

Ivacaftor is a groundbreaking therapy for cystic fibrosis (CF) patients with specific CFTR gene mutations. However, it undergoes extensive metabolism in humans, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme, leading to the formation of two major metabolites: M1 (hydroxymethyl-ivacaftor) and M6 (ivacaftor-carboxylate).[1][2] The active metabolite, M1, possesses approximately one-sixth the potency of the parent drug, while M6 is considered largely inactive.[3] This rapid metabolism necessitates twice-daily dosing of Ivacaftor.

The strategic replacement of hydrogen with deuterium, a stable isotope of hydrogen, can slow down the rate of metabolism.[4][5] This "deuterium effect" is attributed to the stronger carbon-deuterium bond compared to the carbon-hydrogen bond, making it more difficult for metabolic enzymes to break.[4] this compound was developed with this principle in mind, aiming to improve the pharmacokinetic profile of Ivacaftor, potentially allowing for once-daily dosing and improving patient adherence.[1][2]

Quantitative Analysis of this compound and its Metabolites

Exploratory studies have demonstrated a significantly improved pharmacokinetic profile for this compound compared to its non-deuterated counterpart. A key finding is that upon administration of this compound, the parent drug constitutes the majority of the plasma exposure, in contrast to Ivacaftor, where metabolites contribute significantly.[6] The deuterated M1 and M6 metabolites of this compound have been shown to have pharmacological activity equivalent to their corresponding non-deuterated metabolites.[1][2]

Pharmacokinetic Parameters

The following tables summarize the available quantitative pharmacokinetic data for Ivacaftor and this compound from preclinical and clinical studies.

Table 1: Comparative Pharmacokinetic Parameters of Ivacaftor and this compound in Male Sprague-Dawley Rats (10 mg/kg, oral administration)

| Compound | Cmax (ng/mL) | AUC0-24hr (hr*ng/mL) | C24hr (ng/mL) | t1/2 (hours) |

| Ivacaftor | 1970 | 24,260 | 413 | 13.9 |

| This compound (CTP-656) | 1970 (15%) | 24,260 (17%) | 413 (19%) | 13.9 |

Data presented as mean (%CV). Source:[7]

Table 2: Comparative Pharmacokinetic Parameters of Ivacaftor and this compound in Male Beagle Dogs (3.0 mg/kg, oral administration)

| Compound | Cmax (ng/mL) | AUC0-24hr (hr*ng/mL) | C24hr (ng/mL) | t1/2 (hours) |

| Ivacaftor | 3643 | 49,782 | 1418 | 22.8 |

| This compound (CTP-656) | 3643 (9%) | 49,782 (31%) | 1418 (31%) | 22.8 |

Data presented as mean (%CV). Source:[7]

Table 3: Mean Pharmacokinetic Parameters of this compound (CTP-656) in Healthy Volunteers (Single 150 mg dose)

| Parameter | Value |

| t1/2 (hours) | 15.9 |

| Cmax (ng/mL) | Data not explicitly provided in the search results |

| AUC (hr*ng/mL) | Data not explicitly provided in the search results |

Note: While the synthesis of deuterated M1 and M6 metabolites has been reported, specific quantitative pharmacokinetic data for these metabolites from in vivo studies are not extensively available in the public domain.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the exploratory studies of this compound and its metabolites.

In Vitro Metabolic Stability Assay

This protocol is designed to assess the metabolic stability of a compound when incubated with human liver microsomes, a common in vitro model for studying drug metabolism.

Objective: To determine the rate of metabolism of this compound compared to Ivacaftor.

Materials:

-

Ivacaftor and this compound

-

Pooled human liver microsomes (HLM)

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Phosphate buffer (pH 7.4)

-

Acetonitrile (for reaction termination)

-

Internal standard for LC-MS/MS analysis

-

96-well plates

-

Incubator/shaker (37°C)

-

Centrifuge

-

LC-MS/MS system

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of the test compounds (Ivacaftor and this compound) in a suitable organic solvent (e.g., DMSO).

-

Prepare the NADPH regenerating system according to the manufacturer's instructions.

-

Dilute the pooled human liver microsomes to the desired concentration (e.g., 0.5 mg/mL) in phosphate buffer.

-

-

Incubation:

-

In a 96-well plate, add the human liver microsomes, phosphate buffer, and the test compound.

-

Pre-incubate the plate at 37°C for 5-10 minutes with gentle shaking.

-

Initiate the metabolic reaction by adding the NADPH regenerating system.

-

-

Time Points and Termination:

-

At designated time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.

-

-

Sample Processing:

-

Centrifuge the plate to pellet the precipitated proteins.

-

Transfer the supernatant to a new plate for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

Analyze the samples using a validated LC-MS/MS method to quantify the remaining parent compound at each time point.

-

-

Data Analysis:

-

Plot the natural logarithm of the percentage of the parent compound remaining versus time.

-

The slope of the linear regression line represents the elimination rate constant (k).

-

Calculate the in vitro half-life (t1/2) using the equation: t1/2 = 0.693 / k.

-

Ussing Chamber Electrophysiology for CFTR Function

The Ussing chamber is a gold-standard technique for measuring ion transport across epithelial tissues and is crucial for assessing the activity of CFTR modulators.

Objective: To measure the effect of this compound and its metabolites on CFTR-mediated chloride transport in primary human bronchial epithelial (HBE) cells.

Materials:

-

Differentiated primary HBE cells cultured on permeable supports

-

Ussing chamber system

-

Voltage-clamp amplifier

-

Krebs-bicarbonate Ringer (KBR) solution

-

Forskolin (a CFTR activator)

-

CFTRinh-172 (a CFTR inhibitor)

-

Test compounds (this compound and its metabolites)

-

Gas mixture (95% O2, 5% CO2)

Procedure:

-

Cell Culture Preparation:

-

Culture primary HBE cells from CF patients on permeable supports at an air-liquid interface to allow for differentiation into a polarized epithelium.

-

-

Ussing Chamber Setup:

-

Mount the permeable support with the HBE cell monolayer in the Ussing chamber, separating the apical and basolateral chambers.

-

Fill both chambers with pre-warmed and gassed KBR solution.

-

Maintain the temperature at 37°C and continuously bubble the solutions with the gas mixture.

-

-

Electrophysiological Measurements:

-